O-(4-Methoxyphenyl)-L-serine
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Overview
Description
O-(4-Methoxyphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxyphenyl group attached to the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Methoxyphenyl)-L-serine typically involves the reaction of L-serine with 4-methoxyphenyl derivatives under specific conditions. One common method involves the use of protecting groups to prevent unwanted side reactions during the synthesis process . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(4-Methoxyphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
O-(4-Methoxyphenyl)-L-serine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of O-(4-Methoxyphenyl)-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The methoxyphenyl group may influence its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-(4-Methoxyphenyl)-L-serine include:
- 4-Methoxyphenylalanine
- 4-Methoxyphenylglycine
- 4-Methoxyphenylcysteine
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the methoxyphenyl group and the serine molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-(4-methoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-2-4-8(5-3-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
MQGZOLYHLLZKAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(C(=O)O)N |
Origin of Product |
United States |
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